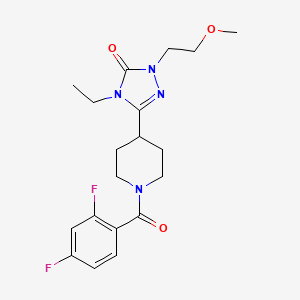

3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a 2,4-difluorobenzoyl-piperidin-4-yl group at position 3, an ethyl group at position 4, and a 2-methoxyethyl chain at position 1. The 2,4-difluorophenyl moiety enhances lipophilicity and target binding, while the piperidine ring and methoxyethyl group may improve pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F2N4O3/c1-3-24-17(22-25(19(24)27)10-11-28-2)13-6-8-23(9-7-13)18(26)15-5-4-14(20)12-16(15)21/h4-5,12-13H,3,6-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXXOUGKODMFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the class of substituted 1,2,4-triazoles. Its complex structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24F2N4O3, with a molecular weight of 394.423 g/mol. The structure includes a triazole ring, a piperidine moiety with a difluorobenzoyl group, and an ethyl and methoxyethyl substituent. This combination may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24F2N4O3 |

| Molecular Weight | 394.423 g/mol |

| CAS Number | 1797537-17-7 |

| IUPAC Name | 5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |

Anticancer Properties

Research indicates that compounds in the triazole family exhibit significant anticancer activity. A study highlighted the efficacy of related triazole derivatives against various cancer cell lines. For instance, certain triazolethiones demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . Although specific data on the compound is limited, its structural similarities suggest potential anticancer properties.

Antimicrobial Activity

Triazoles have been noted for their antimicrobial effects. Studies have shown that derivatives can possess antibacterial and antifungal activities . The presence of the piperidine and difluorobenzoyl groups may enhance these properties by increasing binding affinity to microbial targets.

The exact mechanism of action for this specific compound remains largely unexplored in literature; however, it is hypothesized that the triazole moiety may interact with enzymes involved in nucleic acid synthesis or cell division processes . The difluorobenzoyl group could also play a role in modulating electronic properties that affect biological interactions.

Case Studies and Research Findings

A review of the literature reveals limited direct studies on the biological activity of this compound specifically. However, related compounds have shown promise:

- Triazolethione Derivatives : A series of novel triazolethiones were synthesized and evaluated for herbicidal activities against Echinochloa species. Some showed significant effects at low concentrations .

- Cytotoxicity Studies : Related studies indicated that certain piperazine derivatives exhibited notable cytotoxicity against human cancer cell lines compared to standard treatments such as cisplatin .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related triazolone derivatives reveals key differences in substituents and biological activities:

Key Observations

Antifungal Activity :

- The target compound shares structural similarities with 1-(2-(2,4-difluorophenyl)-...-triazol-5(4H)-one (), which exhibits potent antifungal activity via CYP51 inhibition. The 2,4-difluorophenyl group in both compounds likely enhances binding to the enzyme’s hydrophobic active site . However, the target compound’s methoxyethyl substituent may confer improved aqueous solubility compared to the hydroxypropyl group in ’s compound.

- Compared to piperidinyl-triazolyl-oxadiazoles (), the absence of an oxadiazole ring in the target compound may reduce off-target effects but could also limit broad-spectrum antifungal efficacy .

Anticonvulsant Activity :

- The 4-(4-pentyloxyphenyl)-triazolone () demonstrates high anticonvulsant potency, attributed to the pentyloxy group’s lipophilicity, which enhances blood-brain barrier penetration. The target compound’s methoxyethyl group, while polar, may limit CNS activity .

Receptor-Targeted Activity :

- 1-(4-Ethylbenzoyl)-...-oxadiazol-5-yl)methyl}piperidine () targets the P2Y14 receptor, highlighting how fluorophenyl and piperidine motifs can be repurposed for diverse therapeutic targets. The target compound’s difluorobenzoyl group may similarly enable receptor binding but in a different context .

Research Findings and Implications

- Structural Optimization : The 2-methoxyethyl group in the target compound balances lipophilicity and solubility, a critical factor in oral bioavailability. This contrasts with 3-ethyl-4-(4-pentyloxyphenyl)-triazolone (), where excessive lipophilicity may limit clinical utility despite anticonvulsant efficacy .

- Therapeutic Potential: While the target compound’s antifungal activity remains theoretical, its structural alignment with validated CYP51 inhibitors () supports further in vitro and in vivo evaluation.

- Divergent Applications : Piperidine-triazolone hybrids demonstrate versatility, spanning antifungal, anticonvulsant, and receptor-antagonist activities. Substituent-driven target selectivity is evident across these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.